1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803567-57-8
VCID: VC3022505
InChI: InChI=1S/C12H14ClN3.ClH/c1-8(2)12-11(14)7-15-16(12)10-5-3-4-9(13)6-10;/h3-8H,14H2,1-2H3;1H
SMILES: CC(C)C1=C(C=NN1C2=CC(=CC=C2)Cl)N.Cl
Molecular Formula: C12H15Cl2N3
Molecular Weight: 272.17 g/mol

1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

CAS No.: 1803567-57-8

Cat. No.: VC3022505

Molecular Formula: C12H15Cl2N3

Molecular Weight: 272.17 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride - 1803567-57-8

Specification

CAS No. 1803567-57-8
Molecular Formula C12H15Cl2N3
Molecular Weight 272.17 g/mol
IUPAC Name 1-(3-chlorophenyl)-5-propan-2-ylpyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C12H14ClN3.ClH/c1-8(2)12-11(14)7-15-16(12)10-5-3-4-9(13)6-10;/h3-8H,14H2,1-2H3;1H
Standard InChI Key GRKLXEFSAXJHCX-UHFFFAOYSA-N
SMILES CC(C)C1=C(C=NN1C2=CC(=CC=C2)Cl)N.Cl
Canonical SMILES CC(C)C1=C(C=NN1C2=CC(=CC=C2)Cl)N.Cl

Introduction

Chemical Structure and Properties

1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride (CAS: 1803567-57-8) is characterized by a pyrazole core substituted with specific functional groups. The compound contains a 3-chlorophenyl group at the N1 position, a propan-2-yl (isopropyl) group at the C5 position, and an amine group at the C4 position, with the molecule existing as a hydrochloride salt .

PropertyValue
CAS Number1803567-57-8
Molecular FormulaC₁₂H₁₅Cl₂N₃
Molecular Weight272.17
AppearanceCrystalline solid
Chemical ClassificationPyrazole derivative, Hydrochloride salt
Structural Features3-chlorophenyl at N1, propan-2-yl at C5, amine at C4

The pyrazole ring forms the central structural element of this compound, featuring a five-membered heterocyclic structure with adjacent nitrogen atoms. This core structure contributes significantly to the compound's chemical reactivity and biological properties. The chlorine substitution on the phenyl ring affects the electron distribution, potentially influencing the compound's interaction with biological targets .

Structural Comparison with Related Compounds

Several structurally related pyrazole derivatives provide valuable context for understanding the properties of 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride. The positioning of substituents and functional groups significantly influences the physicochemical properties and biological activities of these compounds.

CompoundCAS NumberMolecular FormulaKey Structural Difference
1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride1803567-57-8C₁₂H₁₅Cl₂N₃Reference compound
1-(2-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride1795435-15-2C₁₂H₁₅Cl₂N₃Chlorine at ortho position of phenyl ring
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride1795184-89-2C₁₁H₁₃Cl₂N₃Ethyl group instead of propan-2-yl
1-(4-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amineN/AC₁₂H₁₄ClN₃Chlorine at para position, non-salt form

The positional isomerism of the chlorine atom on the phenyl ring (ortho, meta, or para) can significantly impact molecular properties including solubility, lipophilicity, and receptor binding characteristics. Similarly, the substitution of propan-2-yl with an ethyl group alters the steric and hydrophobic properties of the molecule .

Physicochemical Properties and Analysis

The physicochemical properties of 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride are fundamental to understanding its behavior in biological systems and its potential applications in pharmaceutical formulations.

As a hydrochloride salt, this compound typically exhibits enhanced water solubility compared to its free base form, which is advantageous for pharmaceutical applications. Salt formation is a common strategy to improve the dissolution properties of poorly soluble drug candidates .

The presence of the amine group at the C4 position provides a basic center that can participate in acid-base reactions and hydrogen bonding interactions. This functional group is likely responsible for the formation of the hydrochloride salt, as amines readily react with hydrogen chloride to form ammonium salts .

Research Applications and Future Directions

The versatile nature of pyrazole derivatives suggests several potential research applications for 1-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride:

Drug Discovery

This compound may serve as:

  • A lead compound for developing novel therapeutic agents

  • A pharmacological tool for studying biological mechanisms

  • A structural template for medicinal chemistry optimization programs

Structure-Property Relationships

The well-defined structure of this compound makes it valuable for:

  • Investigating relationships between molecular structure and biological activity

  • Studying the impact of specific substituents on pharmacokinetic properties

  • Exploring conformational preferences and their influence on receptor binding

Future Research Directions

Potential future research avenues include:

  • Comprehensive evaluation of biological activities, particularly in areas where other pyrazole derivatives have shown promise

  • Development of structure-activity relationships to guide optimization

  • Investigation of potential synergistic effects with established therapeutic agents

  • Exploration of novel synthetic routes to improve yield and purity

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